N-Decylquinazolin-4-amine N-Decylquinazolin-4-amine
Brand Name: Vulcanchem
CAS No.: 22754-12-7
VCID: VC15899050
InChI: InChI=1S/C18H27N3/c1-2-3-4-5-6-7-8-11-14-19-18-16-12-9-10-13-17(16)20-15-21-18/h9-10,12-13,15H,2-8,11,14H2,1H3,(H,19,20,21)
SMILES:
Molecular Formula: C18H27N3
Molecular Weight: 285.4 g/mol

N-Decylquinazolin-4-amine

CAS No.: 22754-12-7

Cat. No.: VC15899050

Molecular Formula: C18H27N3

Molecular Weight: 285.4 g/mol

* For research use only. Not for human or veterinary use.

N-Decylquinazolin-4-amine - 22754-12-7

Specification

CAS No. 22754-12-7
Molecular Formula C18H27N3
Molecular Weight 285.4 g/mol
IUPAC Name N-decylquinazolin-4-amine
Standard InChI InChI=1S/C18H27N3/c1-2-3-4-5-6-7-8-11-14-19-18-16-12-9-10-13-17(16)20-15-21-18/h9-10,12-13,15H,2-8,11,14H2,1H3,(H,19,20,21)
Standard InChI Key VZOBKPIQCJYTLQ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCNC1=NC=NC2=CC=CC=C21

Introduction

Chemical Identity and Structural Properties

N-Decylquinazolin-4-amine (systematic IUPAC name: 2-decylquinazolin-4-amine) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₈H₂₇N₃ and a molecular weight of 285.4 g/mol . Its structure comprises a quinazoline core—a bicyclic system fused from benzene and pyrimidine rings—substituted at position 2 with a decyl chain (C₁₀H₂₁) and at position 4 with an amine group (Figure 1). The decyl chain confers lipophilicity, enabling interactions with hydrophobic regions of biological membranes, while the quinazoline moiety facilitates π-π stacking and hydrogen bonding .

Table 1: Key Chemical Properties of N-Decylquinazolin-4-amine

PropertyValue/DescriptorSource
Molecular FormulaC₁₈H₂₇N₃
Molecular Weight285.4 g/mol
SMILES NotationCCCCCCCCCCC1=NC2=CC=CC=C2C(=N1)N
InChI KeyBCVBJIXOENPMNU-UHFFFAOYSA-N
Synonyms2-Decylquinazolin-4-amine, DQA

The compound’s three-dimensional conformation reveals a planar quinazoline ring system, with the decyl chain adopting an extended alkyl configuration in membrane-mimetic environments . This structural feature is critical for its function as a mitochondrial complex I inhibitor, as discussed in subsequent sections.

Biochemical Properties and Mechanism of Action

Inhibition of Mitochondrial Complex I

N-Decylquinazolin-4-amine is a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a key enzyme in the electron transport chain. Studies demonstrate that 1 µM N-decylquinazolin-4-amine inhibits complex I activity by 95%, as measured in submitochondrial particles . This inhibition disrupts proton translocation across the inner mitochondrial membrane, reducing ATP synthesis and increasing reactive oxygen species (ROS) production .

The compound binds preferentially to the deactive (D) conformation of complex I, stabilizing a structural state characterized by restricted access to the ubiquinone-binding site . This interaction involves conformational rearrangements in subunits ND1, ND3, and the 39 kDa subunit, which collectively form the enzyme’s quinone-binding cavity . The D-form stabilization impedes reactivation of complex I, leading to prolonged enzymatic dormancy and metabolic dysfunction .

Role in ROS Production

By blocking electron transfer at complex I, N-decylquinazolin-4-amine induces electron leakage from flavin mononucleotide (FMN) and iron-sulfur clusters, generating superoxide radicals (O₂⁻) . This ROS burst has been implicated in neuronal damage, as observed in studies where the compound exacerbated oxidative stress in cultured neurons .

Research Applications

Mitochondrial Studies

N-Decylquinazolin-4-amine is widely used to investigate complex I dysfunction in ischemic reperfusion injury and neurodegenerative diseases. Its ability to induce the D-form of complex I provides a model for studying enzyme reactivation kinetics and conformational dynamics . For example, in in vitro assays, the compound’s inhibition kinetics help differentiate between A- and D-form populations in mitochondrial preparations .

Neurotoxicity Models

In neuroscience research, N-decylquinazolin-4-amine has been employed to simulate excitotoxic conditions. A study by Okun et al. demonstrated that the compound’s inhibition of complex I potentiates NMDA receptor-mediated neurotoxicity, mimicking pathological features of propionic aciduria . This application underscores its utility in exploring mitochondrial contributions to neurodegenerative disorders.

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